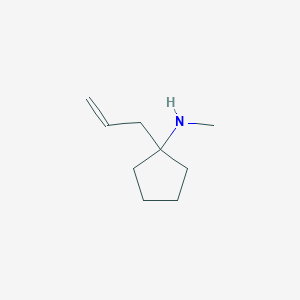
N-methyl-1-prop-2-enylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-prop-2-enylcyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a prop-2-enyl group and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-prop-2-enylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with allyl bromide to form 1-prop-2-enylcyclopentan-1-one. This intermediate is then subjected to reductive amination with methylamine under hydrogenation conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the cyclopentanone intermediate, followed by its alkylation and subsequent reductive amination. Catalysts such as palladium on carbon are often used to facilitate the hydrogenation step, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-prop-2-enylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of N-methylcyclopentylamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-methyl-1-prop-2-enylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-prop-2-enylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-prop-2-enylcyclopentan-1-amine
- N-methyl-1-prop-2-enylcyclohexan-1-amine
- N-methyl-1-prop-2-enylcyclobutan-1-amine
Uniqueness
N-methyl-1-prop-2-enylcyclopentan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-prop-2-enylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-6-9(10-2)7-4-5-8-9/h3,10H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTSXQZLACWBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2563285.png)
![(1-Phenylpyrazol-4-yl) 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2563287.png)
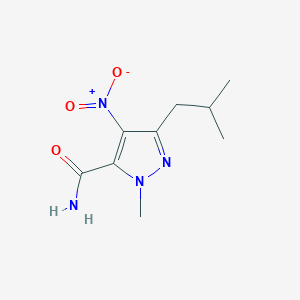
![1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2563290.png)
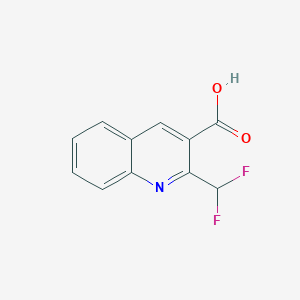
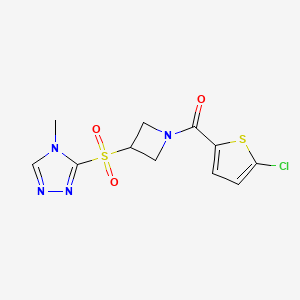
![1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine](/img/structure/B2563298.png)
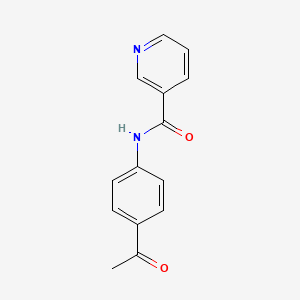
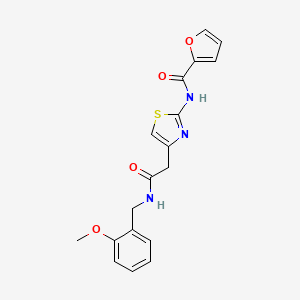
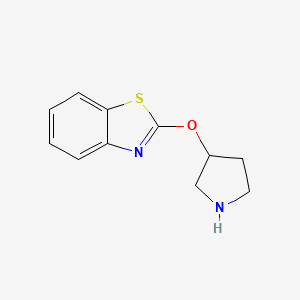
![2-{[(2,5-difluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2563304.png)
![ethyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2563306.png)

